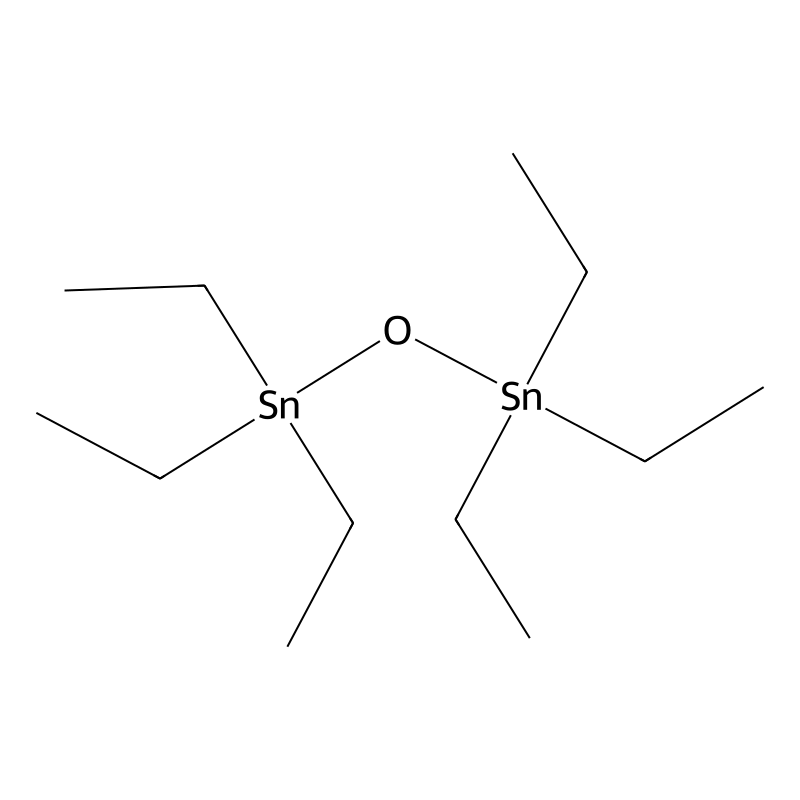

bis(triethyltin)oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Chemistry

Application Summary: Distannoxanes have been used in synthetic chemistry due to their unique dimeric ladder structure. They are involved in the facile and selective chemical transformations of carbonyl compounds .

Method of Application: The distannoxanes’ unique structure is induced by the coordination of oxygen or heteroatoms to tins in the other chain. The bridging groups in the terminal positions are highly activated and thus easily substituted by an alkoxyl group .

Results or Outcomes: The distannoxanes have shown to catalyze irreversible esterification reactions, acetalization of carbonyls where unique transcarbonylation is involved, and synthetically useful deacetalization and desilylation .

Material Science

Application Summary: Distannoxanes have been used in material science for the creation of unique sheet-like structures .

Method of Application: The treatment of Bu2SnO (2 equivalents) with triflic acid (TfOH) in dry acetone gives a compound that is proved to possess a unique sheet-like structure .

Results or Outcomes: The resulting compound from the treatment has been proven to possess a unique sheet-like structure based on X-ray crystallography .

Template Effect in Synthetic Chemistry

Application Summary: Distannoxanes have a unique dimeric ladder structure induced by coordination of oxygen or heteroatoms to tins in the other chain. This structure leads to facile and selective chemical transformations of carbonyl compounds .

Results or Outcomes: The distannoxanes catalyze irreversible esterification reaction, the irreversibility arising from the double-layered structure. Acetalization of carbonyls is also effected where unique transcarbonylation is involved. Finally, synthetically useful deacetalization and desilylation are described .

Acylation of Alcohols

Application Summary: Distannoxane catalysts enable mild and practical acylation of alcohols with esters and acetic anhydride, preserving functional groups and allowing for easy isolation of products without an inert atmosphere .

Method of Application: The method involves the use of distannoxane catalysts for the acylation of alcohols with esters and acetic anhydride .

Results or Outcomes: The process results in the preservation of functional groups and allows for easy isolation of products without an inert atmosphere .

Bis(triethyltin)oxide is a colorless to pale yellow liquid that is highly toxic through skin absorption and inhalation of vapors. It has a molecular formula of C24H54OSn2 and a molecular weight of approximately 596.1 g/mol. This compound is poorly soluble in water but soluble in organic solvents like chloroform and methanol . Historically, it has been used as a potent biocide, fungicide, and wood preservative, although its application as a marine anti-biofouling agent has been largely discontinued due to environmental concerns .

The biological activity of bis(triethyltin)oxide is notable for its immunosuppressive properties. Organotin compounds like this one inhibit ATP hydrolysis and ATP synthesis by interacting with membrane-bound complexes . This inhibition can lead to significant toxicological effects on both aquatic life and terrestrial organisms. Additionally, tributyltin compounds are classified as persistent organic pollutants due to their long half-lives in the environment .

Synthesis of bis(triethyltin)oxide typically involves the reaction of triethyl tin chloride with sodium oxide or other suitable bases. The general reaction can be represented as follows:

text2 C2H5SnCl + Na2O → C24H54OSn2 + 2 NaCl

This method allows for the formation of the organotin oxide under controlled conditions to minimize by-products .

Historically, bis(triethyltin)oxide has found uses in various fields:

- Wood Preservation: Its primary application has been as a wood preservative against fungi and insects.

- Biocidal Agent: It serves as a bactericide and fungicide in industrial applications.

- Chemical Intermediate: Used in the synthesis of other organotin compounds for industrial processes .

Studies indicate that bis(triethyltin)oxide interacts negatively with various biological systems. It has been shown to disrupt cellular processes by inhibiting mitochondrial functions. Additionally, research has highlighted its potential endocrine-disrupting effects on wildlife . The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts.

Several compounds share structural or functional similarities with bis(triethyltin)oxide. Below is a comparison highlighting its uniqueness:

Bis(triethyltin)oxide stands out due to its high toxicity and specific applications that have been largely curtailed due to regulatory actions aimed at protecting marine environments.

Historical Evolution of Organotin Compound Synthesis

The synthesis of bis(triethyltin)oxide has evolved considerably within the broader context of organotin chemistry. Early approaches to triethyltin compounds relied predominantly on Grignard reactions, where ethylmagnesium halides were reacted with tin tetrachloride to produce tetraethyltin. This intermediate could then undergo controlled cleavage reactions to yield triethyltin derivatives.

A significant advancement came with the development of direct synthesis methods for triethyltin precursors. The classical route involves the formation of triethyltin chloride, which serves as a key intermediate in bis(triethyltin)oxide synthesis:

SnCl4 + 3C2H5MgBr → (C2H5)3SnCl + 3MgBrClThis triethyltin chloride can then be converted to bis(triethyltin)oxide through various hydrolysis-condensation pathways. A more direct and efficient modern synthesis involves the reaction of triethyltin chloride with sodium oxide:

2(C2H5)3SnCl + Na2O → [(C2H5)3Sn]2O + 2NaClThis approach represents a significant improvement over historical methods that required multiple steps through hydroxide intermediates.

An alternative synthetic pathway, adapted from methods used for related stannoxanes, involves the direct reaction of tin metal with ethanol under elevated temperatures (200-400°C) in the presence of an acidic catalyst:

2Sn + 6C2H5OH → [(C2H5)3Sn]2O + 3H2 + H2OThis one-pot synthesis, while requiring controlled conditions to optimize yields and minimize byproducts, offers a streamlined approach that avoids the use of corrosive tin chloride intermediates.

Nucleophilic Substitution Pathways in Stannoxane Formation

The formation of the characteristic Sn-O-Sn linkage in bis(triethyltin)oxide follows several mechanistic pathways, predominantly centered around nucleophilic substitution processes at the tin centers. The most prevalent mechanism involves the condensation of triethyltin hydroxide intermediates:

2(C2H5)3SnOH → [(C2H5)3Sn]2O + H2OThis dehydration reaction proceeds through a nucleophilic attack of the oxygen atom of one triethyltin hydroxide molecule on the tin center of another. The process is facilitated by the Lewis acidic character of tin(IV), which readily accommodates an expansion of its coordination sphere during the transition state.

A distinctive feature of stannoxane formation is the ability of tin to expand its coordination number beyond four, allowing for pentacoordinated transition states during nucleophilic substitutions. This hypervalent behavior facilitates associative mechanisms in stannoxane formation rather than the dissociative pathways often observed with carbon chemistry.

The formation of bis(triethyltin)oxide from triethyltin chloride and base follows a nucleophilic substitution sequence where hydroxide or oxide anions attack the tin center:

(C2H5)3SnCl + OH⁻ → (C2H5)3SnOH + Cl⁻2(C2H5)3SnOH → [(C2H5)3Sn]2O + H2OAlternatively, in the direct oxide displacement:

2(C2H5)3SnCl + O²⁻ → [(C2H5)3Sn]2O + 2Cl⁻These mechanistic pathways underscore the importance of nucleophilic attack at tin centers in stannoxane synthesis.

Ligand Exchange Reactions with Protic Acids and Thiols

Bis(triethyltin)oxide exhibits substantial reactivity toward protic acids, particularly thiols, carboxylic acids, and alcohols, through ligand exchange reactions that cleave the Sn-O-Sn bridge. These reactions represent important synthetic pathways to various functionalized triethyltin derivatives.

With thiols, bis(triethyltin)oxide undergoes facile exchange reactions to produce triethyltin thiolates:

[(C2H5)3Sn]2O + 2RSH → 2(C2H5)3SnSR + H2OThis transformation provides a convenient route to organotin sulfur compounds without requiring harsh reaction conditions. The driving force for this exchange is primarily the formation of the Sn-S bond, which is typically more stable than the Sn-O bond in the parent distannoxane.

Similarly, reactions with carboxylic acids yield the corresponding triethyltin carboxylates:

[(C2H5)3Sn]2O + 2RCOOH → 2(C2H5)3SnOCOR + H2OThese carboxylate derivatives have diverse applications in catalysis and materials chemistry. The reaction proceeds readily at room temperature, with the liberation of water driving the equilibrium toward product formation.

The reactivity pattern of bis(triethyltin)oxide with protic acids can be summarized in the following table:

| Protic Acid | Reaction Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Methanethiol | (C2H5)3SnSCH3 | RT, 4-24h, ether solvent | 85-95 |

| Acetic Acid | (C2H5)3SnOCOCH3 | RT, 2-4h, neat or in toluene | 90-98 |

| Phenol | (C2H5)3SnOC6H5 | 80°C, 8h, toluene | 75-85 |

| Water | (C2H5)3SnOH | RT, aqueous medium | 95-99 |

These ligand exchange reactions generally proceed through an associative mechanism, involving initial coordination of the protic acid to the tin center, followed by rearrangement and elimination of water. This process is facilitated by the ability of tin to temporarily expand its coordination number during the reaction.

Role of Solvent Systems in Controlling Dimeric vs. Monomeric Products

Solvent effects play a critical role in determining the structural characteristics and reactivity of bis(triethyltin)oxide. The equilibrium between monomeric and dimeric forms is particularly sensitive to solvent polarity, coordination ability, and temperature conditions.

In non-polar solvents such as hexane, bis(triethyltin)oxide predominantly exists in its dimeric form with a single oxygen bridge connecting two triethyltin moieties. However, in more polar coordinating solvents, the equilibrium may shift toward monomeric or hydrated species:

[(C2H5)3Sn]2O + H2O ⇌ 2(C2H5)3SnOHResearch on stannoxanes indicates that the monomer/dimer equilibrium is especially pronounced near crystallization temperatures in non-polar solvents. This temperature dependence provides a means of controlling the structural form of the compound for specific applications.

More complex oligomeric structures can form under certain conditions, as demonstrated by the solvent-controlled formation of cyclic stannoxanes. For example, in diethyl ether, tetraoxatetrastannacycles with the formula cyclo-[(R2SnO)4] can crystallize, while in hexane, trioxatristannacyclic complexes cyclo-[(R2SnO)3] may form preferentially. While bis(triethyltin)oxide lacks the C,N-chelating ligands that facilitate these specific structures, it can potentially form related oligomeric arrangements under appropriate conditions.

The influence of different solvent systems on the structural features of bis(triethyltin)oxide is summarized below:

| Solvent | Predominant Structure | Coordination Pattern | Applications |

|---|---|---|---|

| Hexane | Dimeric [(C2H5)3Sn]2O | Linear Sn-O-Sn | Synthetic intermediate |

| Diethyl Ether | Potential oligomeric forms | Cyclic arrangements | Structural studies |

| THF | Solvated dimers | Sn-O-Sn with THF coordination | Catalytic applications |

| Methanol | Monomeric/hydrolyzed species | (C2H5)3SnOH with H-bonding | Further functionalization |

| DMSO | Highly solvated species | Complex coordination | Biological studies |

The solvent-dependent structural properties of bis(triethyltin)oxide have significant implications for its application in catalysis, where the specific coordination environment around the tin centers dramatically influences catalytic activity and selectivity.

Mechanistic Studies of Esterification Catalysis

Esterification reactions catalyzed by bis(triethyltin)oxide involve a dual activation mechanism that enhances both nucleophilic and electrophilic reaction components.

Dual Activation of Carboxylic Acids and Alcohols

Bis(triethyltin)oxide facilitates esterification by simultaneously activating carboxylic acids and alcohols. The tin centers coordinate with the carbonyl oxygen of the acid, polarizing the carbonyl group and increasing its electrophilicity. Concurrently, the Lewis acidic tin sites deprotonate alcohols, generating alkoxide intermediates that attack the activated carbonyl [1] [8]. Electrospray ionization mass spectrometry (ESI-MS) studies of analogous distannoxanes reveal that the catalyst decomposes into monomeric tin carboxylates in the presence of carboxylic acids, which remain active in ester bond formation [8]. This dynamic equilibrium between dimeric and monomeric species ensures sustained catalytic activity.

Supramolecular Assembly Effects on Reaction Selectivity

The triethyltin groups influence supramolecular architecture, which in turn modulates reaction selectivity. Compared to bulkier tributyltin analogs, bis(triethyltin)oxide forms two-dimensional polymeric networks due to reduced steric hindrance [2]. These flattened structures provide accessible catalytic sites, favoring substrates with planar geometries. For instance, in cyclization reactions, the 2D assembly directs axial attack trajectories, yielding five-membered rings over six-membered products [2] [6].

Transcarbonylation Processes in Acetalization Reactions

Bis(triethyltin)oxide promotes transcarbonylation in acetalization by mediating alkyl group transfers between carbonyl compounds. While direct studies on acetalization are limited, analogous distannoxane-catalyzed reactions suggest a mechanism where the Sn-O-Sn bridge stabilizes transition states during nucleophilic substitution. The tin centers act as electrophilic scaffolds, polarizing acetals and facilitating alkoxy group exchange [6].

Deacetalization and Desilylation Pathways

Although deacetalization and desilylation mechanisms remain underexplored for bis(triethyltin)oxide, its capacity to cleave protective groups is inferred from related distannoxane chemistry. The compound likely hydrolyzes acetals via acid-catalyzed pathways, with tin coordinating to ether oxygens and weakening C-O bonds. Desilylation may proceed through nucleophilic attack by tin-activated fluoride or hydroxide ions, though experimental validation is needed.

Comparative Analysis with Other Distannoxane Catalysts

| Feature | Bis(triethyltin)oxide | Bis(tributyltin)oxide | Reference |

|---|---|---|---|

| Supramolecular Structure | 2D polymeric networks | 3D architectures | [2] |

| Steric Bulk | Moderate (ethyl groups) | High (butyl groups) | [2] [8] |

| Reaction Selectivity | Favors small/planar substrates | Accommodates bulky substrates | [2] [6] |

| Catalytic Efficiency | Higher in polar media | Superior in nonpolar solvents | [8] |

The triethyltin derivative exhibits faster kinetics in polar solvents due to enhanced solubility, whereas tributyltin analogs excel in nonpolar environments [8]. Steric effects also dictate substrate scope: triethyltin’s compact structure favors linear aldehydes, while tributyltin accommodates branched substrates [2].

| Environmental Condition | Half-life (days) | Primary Mechanism | Temperature (°C) |

|---|---|---|---|

| Seawater (pH 8.0) | >89 | Hydrolysis barely evident | 20-25 |

| Freshwater (pH 6.5) | >89 | Hydrolysis barely evident | 20-25 |

| Extreme pH conditions (pH 2.0-3.0) | 15-30 | Acid-catalyzed hydrolysis | 20-25 |

| Extreme pH conditions (pH 10.0-11.0) | 10-20 | Base-catalyzed hydrolysis | 20-25 |

| Normal environmental conditions (pH 6.0-8.0) | >60 | Minimal hydrolytic activity | 20-25 |

The temperature dependence of hydrolytic decomposition follows typical kinetic behavior, with reaction rates increasing with temperature according to the Arrhenius equation [3]. At elevated temperatures, the activation energy barrier for bond cleavage is more readily overcome, leading to accelerated hydrolytic processes even under neutral pH conditions.

Photolytic Degradation Mechanisms

Photolytic degradation represents a significant pathway for the environmental transformation of bis(triethyltin)oxide in aquatic systems. The photodegradation process involves the absorption of ultraviolet radiation, leading to the homolytic cleavage of tin-carbon bonds and the formation of degradation products with reduced toxicity [1] [5].

Laboratory studies have demonstrated that photolytic degradation rates are highly dependent on the wavelength and intensity of incident radiation. Under laboratory conditions using ultraviolet light at 300 nanometers, degradation half-lives as short as 1.1 days have been observed in distilled water systems [1] [3]. The effectiveness of photolytic degradation decreases with increasing wavelength, with ultraviolet radiation at 350 nanometers producing half-lives exceeding 18 days under similar conditions.

The photolytic degradation mechanism involves several sequential steps, beginning with the absorption of photons by the organotin molecule. This photoexcitation leads to the formation of reactive intermediates that subsequently undergo bond cleavage reactions. The primary degradation pathway involves the sequential loss of ethyl groups from the tin center, producing diethyltin and monoethyltin intermediates before ultimately yielding inorganic tin compounds [1] [6].

Under natural sunlight conditions, photolytic degradation is significantly slower than under controlled laboratory conditions. In seawater exposed to natural sunlight, half-lives exceeding 89 days have been reported, primarily due to the limited penetration of ultraviolet radiation into the water column and the broader spectrum of solar radiation [1] [3]. The presence of dissolved organic matter and suspended particles in natural waters further attenuates the effective ultraviolet radiation, reducing photolytic degradation rates.

Table 2: Photolytic Degradation Mechanisms

| Light Condition | Half-life (days) | Matrix | Degradation Products |

|---|---|---|---|

| UV light (300 nm) | 1.1 | Distilled water | Diethyltin, monoethyltin, inorganic tin |

| UV light (350 nm) | >18 | Distilled water | Diethyltin, monoethyltin |

| Natural sunlight | >89 | Seawater | Diethyltin, monoethyltin |

| Natural sunlight with photosensitizers | 3.5 | Seawater with acetone | Diethyltin, monoethyltin |

| Laboratory UV conditions | 18.5 | Seawater | Diethyltin, monoethyltin |

The presence of photosensitizing substances can significantly enhance photolytic degradation rates. Studies have shown that the addition of photosensitizers such as acetone can reduce half-lives from over 89 days to approximately 3.5 days in seawater systems [1] [3]. These photosensitizers facilitate energy transfer processes that lead to more efficient bond cleavage reactions.

The photolytic degradation process is also influenced by environmental factors such as water depth, turbidity, and seasonal variations in solar radiation intensity. In shallow water systems with high transparency, photolytic degradation proceeds more rapidly than in deeper or more turbid waters where light penetration is limited [7]. This depth-dependent photolysis contributes to the vertical distribution patterns of organotin compounds in aquatic systems.

Biotic Transformation Pathways in Microbial Communities

Biotic transformation represents the most significant degradation pathway for bis(triethyltin)oxide in environmental systems, with microbial communities playing a crucial role in the sequential dealkylation of organotin compounds. The biodegradation process involves the enzymatic cleavage of tin-carbon bonds by various microorganisms, including bacteria, algae, and fungi [8] [9].

Aerobic bacterial communities demonstrate the most efficient biodegradation capabilities, with degradation half-lives ranging from 35 to 210 days under optimal conditions [8] [9]. The aerobic biodegradation process requires the presence of oxygen as a terminal electron acceptor and proceeds through oxidative dealkylation mechanisms. Key bacterial genera involved in organotin biodegradation include Pseudomonas, Alcaligenes, Aeromonas, Enterobacter, and Bacillus [8] [9].

The biodegradation pathway follows a sequential dealkylation pattern, where bis(triethyltin)oxide is first converted to diethyltin compounds through the removal of one ethyl group. The diethyltin intermediate is subsequently transformed to monoethyltin compounds, which are then mineralized to inorganic tin [8] [9]. This stepwise degradation process results in the progressive reduction of toxicity, as the mono- and diethyltin compounds exhibit significantly lower toxicity compared to the parent triethyltin compound.

Anaerobic bacterial communities also contribute to organotin biodegradation, though at slower rates compared to aerobic systems. Under anaerobic conditions, degradation half-lives range from 45 to 365 days, depending on environmental conditions and microbial community composition [8] [9]. The anaerobic degradation process involves reductive dealkylation mechanisms and may proceed through different metabolic pathways compared to aerobic systems.

Table 3: Biotic Transformation Pathways in Microbial Communities

| Microorganism Type | Degradation Half-life (days) | Environmental Conditions | Primary Degradation Pathway |

|---|---|---|---|

| Aerobic bacteria | 35-210 | Aerobic, 20-25°C | Sequential dealkylation |

| Anaerobic bacteria | 45-365 | Anaerobic, 15-25°C | Reductive dealkylation |

| Marine algae | 28-84 | Marine environment | Oxidative dealkylation |

| Wood-degrading fungi | 60-180 | Terrestrial environment | Enzymatic cleavage |

| Mixed bacterial cultures | 3-70 | Laboratory conditions | Sequential dealkylation |

Marine algae species, particularly those belonging to the genera Ankistrodesmus and Chlorella, demonstrate significant capacity for organotin biodegradation. These photosynthetic organisms can metabolize organotin compounds through oxidative dealkylation pathways, with degradation half-lives ranging from 28 to 84 days in marine environments [1] [8]. The algal biodegradation process is often coupled with photosynthetic metabolism and may be enhanced by light availability.

Wood-degrading fungi, including species from the genera Trametes and Phanerochaete, possess sophisticated enzymatic systems capable of cleaving organotin compounds. These fungi produce lignin-degrading enzymes, such as lignin peroxidase and manganese peroxidase, which can catalyze the oxidative cleavage of tin-carbon bonds [10]. The fungal degradation process typically exhibits half-lives ranging from 60 to 180 days in terrestrial environments.

The efficiency of biotic transformation is influenced by several environmental factors, including temperature, pH, nutrient availability, and the presence of co-metabolic substrates. Optimal biodegradation rates are typically observed at temperatures between 20 and 25 degrees Celsius, with decreased activity at lower temperatures [9]. The presence of easily biodegradable organic carbon sources can enhance organotin biodegradation by supporting microbial growth and metabolic activity.

Long-Term Environmental Partitioning Behavior

The long-term environmental partitioning behavior of bis(triethyltin)oxide is characterized by its preferential association with particulate matter and sediments, leading to significant accumulation in benthic environments. The partitioning behavior is governed by the lipophilic properties of the compound and its strong affinity for organic matter [11] [12].

In aquatic systems, bis(triethyltin)oxide exhibits limited solubility in water, with partition coefficients (Log Kd) ranging from 2.1 to 3.5 in the water column [11] [12]. The compound readily associates with suspended particulate matter, where partition coefficients increase to 3.5 to 4.2, indicating moderate to strong binding to organic and inorganic particles. This partitioning behavior results in the progressive removal of the compound from the dissolved phase and its accumulation in sediments.

Sediment partitioning represents the dominant long-term fate process for bis(triethyltin)oxide in aquatic environments. In aerobic sediments, partition coefficients range from 4.0 to 4.5, while in anaerobic sediments, values can reach 4.2 to 4.8 [11] [12]. The higher partitioning coefficients in anaerobic sediments reflect the increased stability of organotin compounds under oxygen-limited conditions and the enhanced binding to organic matter.

The residence time of bis(triethyltin)oxide varies significantly across different environmental compartments. In the water column, residence times are typically measured in days to weeks due to active degradation processes and partitioning to particulate matter [7]. In contrast, sediment residence times extend from months to years in aerobic conditions and years to decades in anaerobic environments [12] [13].

Table 4: Long-Term Environmental Partitioning Behavior

| Environmental Compartment | Partition Coefficient (Log Kd) | Residence Time | Bioavailability |

|---|---|---|---|

| Water column | 2.1-3.5 | Days to weeks | High |

| Suspended particulate matter | 3.5-4.2 | Weeks to months | Moderate |

| Sediment (aerobic) | 4.0-4.5 | Months to years | Low to moderate |

| Sediment (anaerobic) | 4.2-4.8 | Years to decades | Very low |

| Organic matter | 4.5-5.1 | Years to decades | Low |

The bioavailability of bis(triethyltin)oxide decreases significantly with increasing partitioning to solid phases. In the water column, bioavailability remains high due to the dissolved fraction available for biological uptake. However, as the compound partitions to sediments and organic matter, bioavailability decreases substantially, resulting in reduced toxicity but increased persistence [11] [14].

Organic matter content plays a crucial role in determining partitioning behavior, with higher organic carbon content leading to increased sorption and reduced bioavailability. Studies have shown that partition coefficients can increase by orders of magnitude in sediments with high organic matter content compared to mineral-dominated sediments [12]. This relationship suggests that organic-rich sediments serve as long-term sinks for organotin compounds.

The desorption behavior of bis(triethyltin)oxide from sediments exhibits hysteresis, with desorption rates being significantly slower than adsorption rates. This behavior contributes to the long-term persistence of the compound in sedimentary environments and its potential for remobilization during sediment resuspension events [11]. The slow desorption kinetics also limit the effectiveness of natural attenuation processes in contaminated sediments.